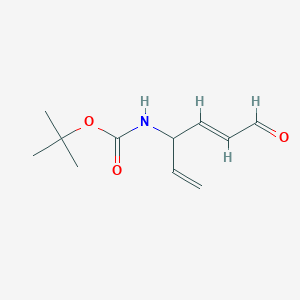

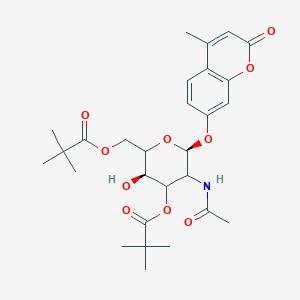

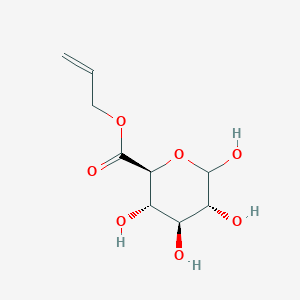

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl glycosides, including 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside, often involves the reaction of 4-Methylumbelliferone with activated sugar derivatives under controlled conditions. Szweda et al. (1989) detailed a method for synthesizing 4-Methylumbelliferyl N-acetyl-α- and -β-D-galactopyranosaminides, which are closely related compounds, through reactions at room temperature followed by specific group transformations, highlighting the intricate steps involved in creating such molecules (Szweda et al., 1989).

Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl glycosides is characterized by the presence of a 4-Methylumbelliferone moiety linked to a sugar derivative through a glycosidic bond. This configuration is crucial for its biological activity, as the enzymatic cleavage site is typically located at this bond. The fluorescent properties of the molecule are attributed to the 4-Methylumbelliferone part, which exhibits strong fluorescence upon hydrolysis from the sugar moiety. The specific molecular interactions and the fluorescence mechanism were detailed by Decastel et al. (1984), emphasizing the influence of the microenvironment on the fluorescence intensity of such compounds (Decastel et al., 1984).

Chemical Reactions and Properties

The chemical reactivity of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is predominantly centered around the glycosidic bond linking the sugar and umbelliferone moieties. Enzymatic hydrolysis of this bond by specific glycosidases results in the release of fluorescent 4-Methylumbelliferone, a reaction exploited in the detection of enzyme activities. The binding and fluorescence quenching studies by Khan et al. (1981) on a similar compound, 4-Methylumbelliferyl beta-D-galactopyranoside, provide insight into the enzyme-substrate interactions and the hydrophobic nature of the binding environment, which are relevant to understanding the properties of related molecules (Khan et al., 1981).

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Detection

4-Methylumbelliferyl derivatives have been synthesized for the highly sensitive fluorimetric detection of enzyme activities, such as N-acetyl-α-D-galactopyranosaminidase, which is crucial in diagnosing and understanding genetic disorders like Schindler disease (R. Szweda et al., 1989). Similarly, derivatives of 4-Methylumbelliferyl have been developed for direct determination of hexosaminidase A, providing a method for diagnosing Tay-Sachs disease and aiding in carrier detection (Y. Ben-yoseph et al., 1985).

Lectin Binding Studies

The compound has also been used to characterize the binding to peanut agglutinin, allowing for detailed studies of lectin interactions and offering insights into the specificity and strength of these interactions, which are fundamental for understanding cell-cell recognition and signaling (H. de Boeck et al., 1983).

Fluorescence Probes

4-Methylumbelliferyl-glycosides serve as fluorescence probes to study the microenvironment of sugar-binding sites on lectin molecules. This application is significant for elucidating the interactions within biological systems at the molecular level, contributing to the development of biomolecular diagnostics and therapeutics (M. Decastel et al., 1984).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(3R,6S)-5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)/t19?,21?,22-,23?,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSONYTZFSEJG-TYXDZGKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)